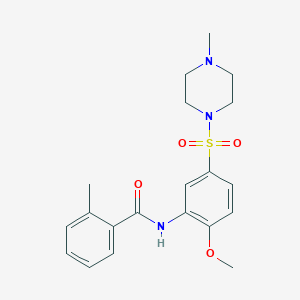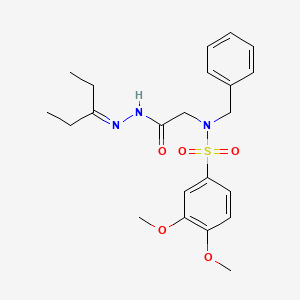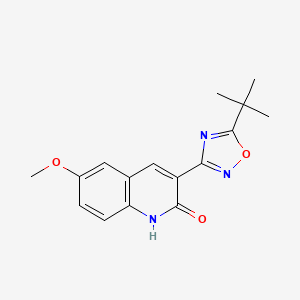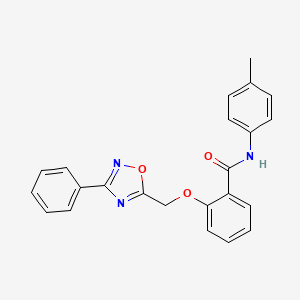
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide, also known as POB, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. POB is a heterocyclic compound that contains an oxadiazole ring and a benzamide moiety. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide is not fully understood. However, it has been suggested that the compound may exert its biological activities by modulating various signaling pathways in cells. For example, 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide can reduce the severity of inflammation in animal models of disease.
Advantages and Limitations for Lab Experiments
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has several advantages for lab experiments. The compound is easy to synthesize and purify, and it exhibits good solubility in various solvents. However, 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide also has some limitations. The compound is relatively unstable under acidic conditions and can undergo hydrolysis. 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide also has low aqueous solubility, which can limit its use in certain biological assays.
Future Directions
There are several future directions for the study of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide. One area of research is the development of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide derivatives with improved biological activities and solubility. Another area of research is the study of the mechanism of action of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide and its derivatives. Finally, the potential applications of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide in material science, such as organic electronics, are an exciting area of research that warrants further investigation.
Synthesis Methods
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide can be synthesized using various methods, including the reaction of 3-phenyl-5-amino-1,2,4-oxadiazole with p-tolyl isocyanate in the presence of a catalyst. Another method involves the reaction of 3-phenyl-5-hydroxy-1,2,4-oxadiazole with p-tolyl isocyanate in the presence of a dehydrating agent. These methods have been optimized to produce high yields of 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide with high purity.
Scientific Research Applications
2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and material science. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. 2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)-N-(p-tolyl)benzamide has also been studied for its potential applications in organic electronics, where it has been shown to exhibit good charge transport properties.
properties
IUPAC Name |
N-(4-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-16-11-13-18(14-12-16)24-23(27)19-9-5-6-10-20(19)28-15-21-25-22(26-29-21)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTQIIUYNUXDFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

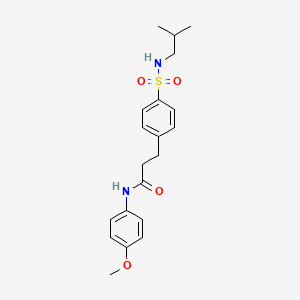
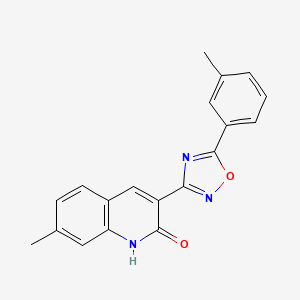
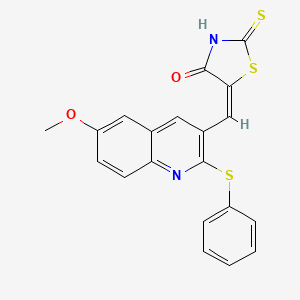
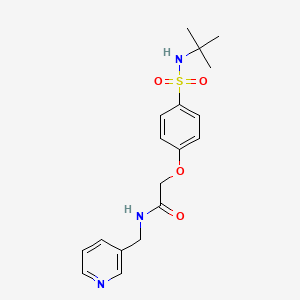

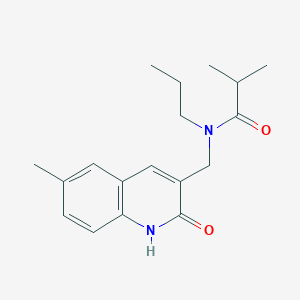
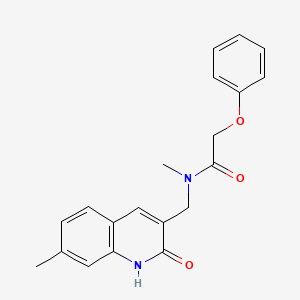
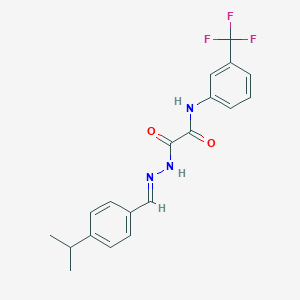
![3-chloro-N-(2-methoxy-5-{[(oxolan-2-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7705894.png)
![(Z)-N'-(3,4-dimethoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7705901.png)
